molecular formula C8H5BrF3NO B12449147 2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone

2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone

Cat. No.: B12449147
M. Wt: 268.03 g/mol
InChI Key: HHPMVZWCKTXVDJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone is an organic compound with the molecular formula C8H5BrF3NO It is a brominated derivative of pyridine, featuring a trifluoromethyl group at the 4-position and a bromoethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone typically involves the bromination of 4-(trifluoromethyl)pyridine. One common method is the regioselective deprotonation at the C-3 position using lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding nicotinic acid . This intermediate can then be converted to the desired bromoethanone derivative through further chemical transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-(trifluoromethyl)pyridine: Similar in structure but lacks the ethanone group.

    2-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of bromine.

    4-Bromobenzotrifluoride: Features a benzene ring instead of a pyridine ring.

Uniqueness

2-Bromo-1-(4-(trifluoromethyl)pyridin-3-YL)ethanone is unique due to the presence of both the bromine and trifluoromethyl groups, which enhance its reactivity and potential for forming diverse derivatives. Its ethanone group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H5BrF3NO

Molecular Weight

268.03 g/mol

IUPAC Name

2-bromo-1-[4-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H5BrF3NO/c9-3-7(14)5-4-13-2-1-6(5)8(10,11)12/h1-2,4H,3H2

InChI Key

HHPMVZWCKTXVDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C(=O)CBr

Origin of Product

United States

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